molecular formula C7H7Cl2N3O B1288849 N-(2,4-dichlorophenyl)hydrazinecarboxamide CAS No. 732223-04-0

N-(2,4-dichlorophenyl)hydrazinecarboxamide

Cat. No.: B1288849
CAS No.: 732223-04-0
M. Wt: 220.05 g/mol
InChI Key: UQRODDZHYZHAKL-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)hydrazinecarboxamide: is a chemical compound with the molecular formula C7H7Cl2N3O . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a hydrazinecarboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)hydrazinecarboxamide typically involves the reaction of 2,4-dichloroaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-dichlorophenyl)hydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the removal of oxygen or the addition of hydrogen.

    Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)hydrazinecarboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for the development of pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)hydrazinecarboxamide
  • N-(2,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide
  • N-(3,4-dichlorophenyl)-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide

Uniqueness: N-(2,4-dichlorophenyl)hydrazinecarboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its chemical and biological properties.

Properties

IUPAC Name

1-amino-3-(2,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRODDZHYZHAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618251
Record name N-(2,4-Dichlorophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732223-04-0
Record name N-(2,4-Dichlorophenyl)hydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of this compound?

A1: Determining the crystal structure of (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide provides valuable information about its three-dimensional conformation and molecular packing. [] This knowledge is crucial for understanding the compound's potential interactions with biological targets and can guide further research into its properties and potential applications.

Q2: What is the molecular formula and weight of the compound discussed in the study?

A2: The molecular formula of the compound is C19H16BrCl2N5O. [] While the paper doesn't explicitly state the molecular weight, it can be calculated based on the formula and standard atomic weights.

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